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Abstract

This technical guide provides a detailed overview of the crystalline structure of 1,10-
Diazachrysene. It consolidates available crystallographic data, discusses potential
intermolecular interactions crucial for crystal packing, and outlines a generalized experimental
approach for the synthesis and crystallization of such polycyclic aza-aromatic compounds.
While specific experimental details from the primary research that yielded the crystallographic
data are not publicly available, this guide offers a robust framework for understanding the solid-
state properties of 1,10-Diazachrysene. The potential for this and similar molecules in
medicinal chemistry is predicated on their defined three-dimensional arrangements, which
influence their biological activity.

Crystallographic Data

The definitive crystal structure of 1,10-Diazachrysene has been determined by X-ray
diffraction, and the data is archived in the Cambridge Crystallographic Data Centre (CCDC)
with the deposition number 1484593. The key crystallographic parameters are summarized in
the table below.
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Parameter Value
Deposition Number 1484593
Space Group P 21/c
Crystal System Monoclinic

a 13.8322(8) A
b 8.3982(5) A
C 8.9720(5) A
a 90.00°

B 108.086(1)°
y 90.00°

Molecular Structure and Potential Intermolecular

Interactions

1,10-Diazachrysene is a polycyclic aromatic hydrocarbon containing two nitrogen atoms within

the chrysene framework. The planarity of the aromatic system is a dominant feature, which

largely dictates the nature of the intermolecular interactions within the crystal lattice. The

primary forces at play in the crystal packing of 1,10-Diazachrysene are expected to be:

 TI-TT Stacking: The planar aromatic rings of adjacent molecules are likely to engage in Tt-1t

stacking interactions. These interactions are a result of van der Waals forces and

electrostatic contributions between the electron-rich 1t-systems. The specific geometry of this

stacking (e.g., parallel-displaced or T-shaped) would be determined by the minimization of

steric hindrance and the optimization of electrostatic interactions.

e C-H---N Hydrogen Bonds: The presence of nitrogen atoms in the aromatic system introduces

the possibility of weak C-H---N hydrogen bonds. In these interactions, a hydrogen atom

attached to a carbon atom on one molecule interacts with the lone pair of electrons on a

nitrogen atom of a neighboring molecule. These directional interactions play a significant role

in the overall supramolecular assembly.
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e C-H---1t Interactions: Hydrogen atoms from the periphery of one molecule can also interact
with the electron cloud of the aromatic rings of an adjacent molecule. These C-H---1t
interactions are another important contributor to the stability of the crystal structure.

The interplay of these non-covalent interactions governs the formation of the specific crystal
packing arrangement observed in the monoclinic P 21/c space group.

Experimental Protocols

While the specific experimental details for the synthesis and crystallization of the 1,10-
Diazachrysene that yielded the CCDC deposition 1484593 are not available in the public
domain, a general methodology for the synthesis of aza-chrysene derivatives and their
crystallization can be outlined.

Generalized Synthesis of Aza-aromatic Compounds

The synthesis of polycyclic aza-aromatic hydrocarbons often involves multi-step reactions. A
common approach is the use of transition-metal-catalyzed cross-coupling reactions to construct
the carbon-nitrogen and carbon-carbon bonds of the core structure. For instance, a plausible
synthetic route could involve a Suzuki or Stille coupling to form the chrysene backbone,
followed by reactions to introduce the nitrogen atoms, or the use of nitrogen-containing
precursors in a cyclization reaction.

General Crystallization Protocol

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation
or diffusion methods.

e Slow Evaporation: A saturated solution of the purified 1,10-Diazachrysene in a suitable
solvent (e.g., toluene, chloroform, or a mixture of solvents) is prepared. The solution is
loosely covered to allow for the slow evaporation of the solvent over several days to weeks
at a constant temperature.

» Vapor Diffusion: A solution of 1,10-Diazachrysene in a good solvent is placed in a small,
open vial. This vial is then placed inside a larger, sealed container that contains a poor
solvent (an "anti-solvent") in which the compound is less soluble. The vapor of the anti-
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solvent slowly diffuses into the solution, reducing the solubility of the compound and
promoting the growth of single crystals.

The choice of solvents is critical and is often determined empirically.

Click to download full resolution via product page

A generalized workflow for the synthesis and structural analysis of 1,10-Diazachrysene.

Relevance in Drug Development

Aza-aromatic compounds are a prominent class of molecules in medicinal chemistry and drug
development. The introduction of nitrogen atoms into a polycyclic aromatic framework can
significantly alter the electronic properties, solubility, and metabolic stability of the parent
hydrocarbon. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, enabling
specific interactions with biological targets such as enzymes and receptors.

While there is no specific publicly available information on the biological activity or signaling
pathway modulation of 1,10-Diazachrysene, related aza- and diaza-bioisosteres of other
polycyclic aromatic hydrocarbons have been investigated as potential antitumor agents. The
planar nature of these molecules allows them to intercalate with DNA, potentially disrupting
DNA replication and transcription in cancer cells.

Due to the lack of specific biological data for 1,10-Diazachrysene, a diagram of a relevant
signaling pathway cannot be provided at this time. Further research into the biological
evaluation of this compound is required to elucidate its potential therapeutic applications.

Conclusion
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The crystalline structure of 1,10-Diazachrysene is well-defined, with crystallographic data
indicating a monoclinic crystal system. The crystal packing is likely dominated by a combination
of 1-1t stacking, C-H---N hydrogen bonds, and C-H---1t interactions. While the specific
experimental protocols for its synthesis and crystallization are not publicly available,
generalized methods for similar compounds provide a viable pathway for obtaining this material
for further study. The potential of 1,10-Diazachrysene in drug development remains to be
explored, though its structural similarity to other biologically active aza-aromatic compounds
suggests that it may be a candidate for future investigation.

» To cite this document: BenchChem. [Crystalline Structure of 1,10-Diazachrysene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1252772#crystalline-structure-of-1-10-
diazachrysene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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